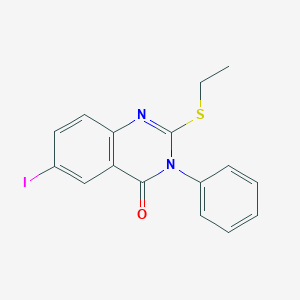
2-(Ethylsulfanyl)-6-iodo-3-phenyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)-6-iodo-3-phenyl-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique combination of ethylsulfanyl and iodo substituents, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfanyl-6-iodo-3-phenyl-3H-quinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzoic acid with phenyl isothiocyanate, followed by cyclization.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution, where an appropriate ethylsulfanyl reagent reacts with the quinazolinone core.
Iodination: The final step involves the iodination of the quinazolinone derivative, typically using iodine or an iodine-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-6-iodo-3-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodo group can be reduced to a hydrogen atom, potentially altering the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the iodo group under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-ethylsulfanyl-6-iodo-3-phenyl-3H-quinazolin-4-one is not fully understood but may involve:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways: It could modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Ethylsulfanyl-3-phenyl-3H-quinazolin-4-one: Lacks the iodo substituent, potentially altering its reactivity and biological activity.
6-Iodo-3-phenyl-3H-quinazolin-4-one: Lacks the ethylsulfanyl group, which may affect its solubility and interaction with biological targets.
2-Methylsulfanyl-6-iodo-3-phenyl-3H-quinazolin-4-one: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl, which could influence its chemical properties.
Uniqueness
The combination of ethylsulfanyl and iodo substituents in 2-ethylsulfanyl-6-iodo-3-phenyl-3H-quinazolin-4-one makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
223704-94-7 |
|---|---|
Molecular Formula |
C16H13IN2OS |
Molecular Weight |
408.3g/mol |
IUPAC Name |
2-ethylsulfanyl-6-iodo-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H13IN2OS/c1-2-21-16-18-14-9-8-11(17)10-13(14)15(20)19(16)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChI Key |
DDIANGUFTFYYAL-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
Canonical SMILES |
CCSC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



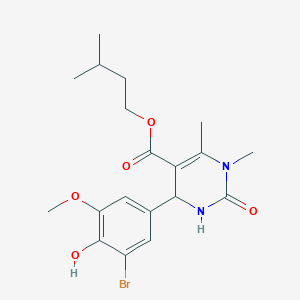
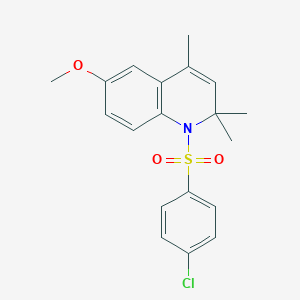
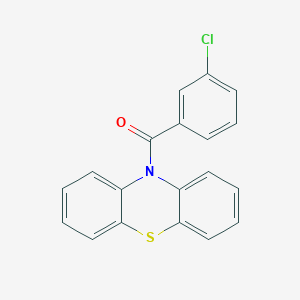
![3-(3-bromophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B415830.png)
![2-(4-bromophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415831.png)
![N-{4-(1H-benzimidazol-1-yl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}-N,N-diphenylamine](/img/structure/B415832.png)
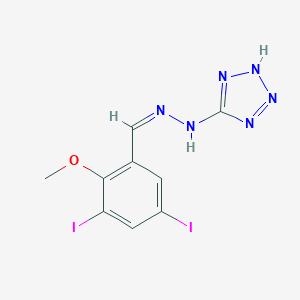
![10-(4-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B415837.png)
![N-[4-(1-azepanyl)-6-(2-methyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B415839.png)
![[5-(4-Formylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B415842.png)
![Tetramethyl 6'-[(2-chlorophenyl)carbonyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B415844.png)
![1-[(4-Fluorophenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B415845.png)
![1-[(4-Chlorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B415846.png)
